Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1396680-55-9
VCID: VC2870871
InChI: InChI=1S/C9H13N3O2S.ClH/c1-2-14-9(13)12-8-11-6-3-4-10-5-7(6)15-8;/h10H,2-5H2,1H3,(H,11,12,13);1H
SMILES: CCOC(=O)NC1=NC2=C(S1)CNCC2.Cl
Molecular Formula: C9H14ClN3O2S
Molecular Weight: 263.75 g/mol

Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride

CAS No.: 1396680-55-9

Cat. No.: VC2870871

Molecular Formula: C9H14ClN3O2S

Molecular Weight: 263.75 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride - 1396680-55-9

Specification

CAS No. 1396680-55-9
Molecular Formula C9H14ClN3O2S
Molecular Weight 263.75 g/mol
IUPAC Name ethyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate;hydrochloride
Standard InChI InChI=1S/C9H13N3O2S.ClH/c1-2-14-9(13)12-8-11-6-3-4-10-5-7(6)15-8;/h10H,2-5H2,1H3,(H,11,12,13);1H
Standard InChI Key BGZOXUITJAIKBP-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=NC2=C(S1)CNCC2.Cl
Canonical SMILES CCOC(=O)NC1=NC2=C(S1)CNCC2.Cl

Introduction

Chemical Identity and Classification

Ethyl 4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride is a heterocyclic compound characterized by a fused ring system containing a thiazolo[5,4-c]pyridine scaffold with specific functional groups. Based on available data, this compound has the CAS number 1396680-55-9 and contains a carbamate moiety at the 2-position of the thiazole ring . The compound belongs to the broader class of bicyclic heterocycles containing both nitrogen and sulfur atoms.

Chemical Structure and Basic Properties

The compound features a tetrahydropyridine ring fused with a thiazole ring, creating the thiazolo[5,4-c]pyridine scaffold. The 2-position of the thiazole ring bears a carbamate group (ethoxycarbonylamino), and the compound exists as a hydrochloride salt. The molecular formula is C9H14ClN3O2S with a molecular weight of 263.74 g/mol .

Structural Comparison with Related Compounds

The thiazolo[5,4-c]pyridine scaffold serves as a foundation for numerous compounds with varying substituents. For context, Table 1 presents a comparison of ethyl 4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride with structurally related compounds.

Table 1: Structural Comparison of Related Thiazolo[5,4-c]pyridine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Ethyl 4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride1396680-55-9C9H14ClN3O2S263.74Carbamate group at position 2, hydrochloride salt
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride1186663-33-1C9H12ClNO2S248.73Ethyl carboxylate at position 2, hydrochloride salt
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride1241725-84-7C6H9ClN2S176.67Unsubstituted at position 2, hydrochloride salt
5-methyl-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine17899-48-8C7H11N3S169.25Amine group at position 2, methyl at position 5
Thiazolo[5,4-c]pyridine273-70-1C6H4N2S136.18Fully unsaturated core structure

Synthesis and Preparation Methods

The synthesis of ethyl 4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride involves several methodological approaches that build upon established procedures for thiazolo[5,4-c]pyridine derivatives.

Specific Synthesis for Related Carboxylate Derivatives

For ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate derivatives (closely related to our target compound), a synthetic pathway has been documented:

  • Initial formation of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in the presence of a secondary amine using sulfur powder and cyanamide

  • Bromination with an alkyl nitrite

  • Introduction of substituents at various positions

  • Transformation to carboxylic acid derivatives

Proposed Synthesis for Carbamate Derivative

Based on the available methodologies, a plausible synthetic route for ethyl 4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride might involve:

  • Synthesis of the core 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold

  • Functionalization of the 2-position with appropriate reagents to introduce the carbamate group

  • Salt formation with hydrochloric acid to obtain the hydrochloride form

Applications and Research Significance

Synthetic Applications

The compound can serve as an intermediate in organic synthesis pathways:

  • Heterocycle Synthesis: It can be used as a starting material in the synthesis of various heterocyclic compounds through different reactions like cyclization, substitution, and condensation .

  • Functionalization Reactions: The structure allows for various chemical transformations, including:

    • Substitution reactions at reactive positions

    • Alkylation of the pyridine nitrogen

    • Oxidation of the thiazole ring

    • Reduction reactions

Related Compounds and Structural Analogs

Parent Compounds and Derivatives

The core thiazolo[5,4-c]pyridine scaffold has given rise to numerous derivatives with varying substituents and biological activities. Key related compounds include:

  • 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine (CAS: 21941992): The parent tetrahydro compound without substituents at the 2-position .

  • Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (CAS: 53393419): Features an ethyl carboxylate group at the 2-position instead of a carbamate group .

  • 5-methyl-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine (CAS: 17899-48-8): Contains an amine group at the 2-position and a methyl group at the 5-position .

Isomeric Compounds

Structurally related isomeric compounds include:

  • Thiazolo[4,5-b]pyridine Derivatives: These compounds feature a different fusion pattern between the thiazole and pyridine rings, resulting in altered electronic properties and reactivity .

  • Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate (CAS: 1341039-02-8): An isomeric form with a different ring fusion pattern .

Current Research and Future Directions

Recent Synthetic Advances

Recent research has focused on developing more efficient and selective methods for synthesizing thiazolo[5,4-c]pyridine derivatives:

  • Microwave-Assisted Synthesis: Efficient microwave-assisted synthesis methods for thiazolopyridine derivatives have been reported, including approaches for thiazolo[5,4-b]pyridine-2-carbonitriles .

  • Oxidative Cyclization: Advanced oxidative cyclization reactions, such as those using bromine in the presence of radical trapping reagents like TEMPO, have been investigated for constructing isothiazolo[4,5-b]pyridines and potentially applicable to thiazolo[5,4-c]pyridines .

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